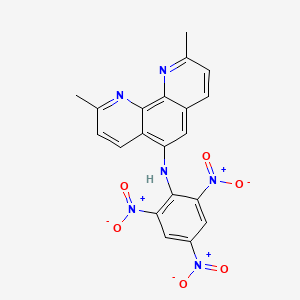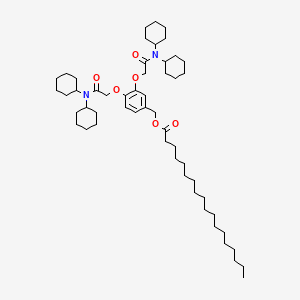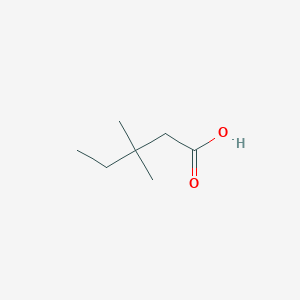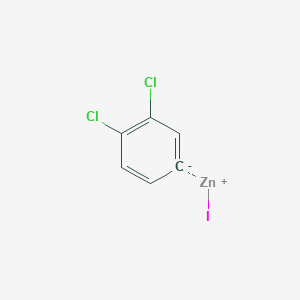
3,4-Dichlorophenylzinc iodide
描述
3,4-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula Cl₂C₆H₃ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenylzinc iodide can be synthesized through the reaction of 3,4-dichloroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows: [ \text{Cl}_2\text{C}_6\text{H}_3\text{I} + \text{Zn} \rightarrow \text{Cl}_2\text{C}_6\text{H}_3\text{ZnI} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with precise temperature and pressure controls.
化学反应分析
Types of Reactions: 3,4-Dichlorophenylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Although less common, it can be oxidized under specific conditions.
Reduction: It can be reduced to form different organozinc species.
Substitution: It can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the nature of the electrophile or nucleophile used. For example, in a Negishi coupling, the product is a new biaryl compound.
科学研究应用
3,4-Dichlorophenylzinc iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3,4-dichlorophenylzinc iodide in cross-coupling reactions involves the formation of a transient organozinc intermediate, which then reacts with an electrophile in the presence of a catalyst. The general steps are:
Transmetalation: The organozinc compound transfers its organic group to the metal catalyst.
Oxidative Addition: The metal catalyst forms a new bond with the electrophile.
Reductive Elimination: The final product is released, regenerating the catalyst.
相似化合物的比较
- 4-Chlorophenylzinc iodide
- 3-Chloro-4-methylphenylzinc iodide
- 4-Acetoxyphenylzinc iodide
Comparison: 3,4-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications.
属性
IUPAC Name |
1,2-dichlorobenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGUNQYPHRJOML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


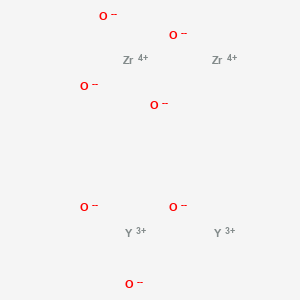
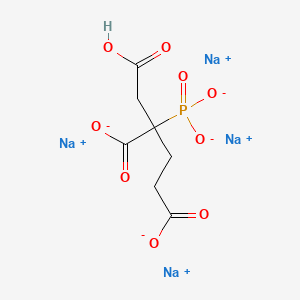

![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)

